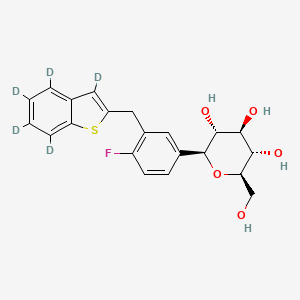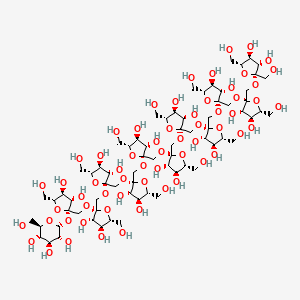
Fructo-oligosaccharide DP12/GF11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fructo-oligosaccharide DP12/GF11 is a member of the fructooligosaccharides family, characterized by a degree of polymerization of 12. This compound consists of 11 fructose units connected by (2→1)-β-glycosidic bonds, with a lone D-glucosyl unit located at the non-reducing end . Fructooligosaccharides are known for their prebiotic properties, promoting the growth of beneficial gut bacteria and contributing to overall health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fructo-oligosaccharide DP12/GF11 is typically synthesized through enzymatic transfructosylation of sucrose by fructosyltransferase enzymes, specifically β-D-fructofuranosidases or β-fructosyltransferases . These enzymes are found in various fungi, predominantly belonging to the Aspergillus, Aureobasidium, and Penicillium genera. The reaction involves transferring fructose units to sucrose, forming β-(2→1) fructosyl-fructose linkages, with a terminal glucose moiety .
Industrial Production Methods: Industrial production of this compound involves several downstream processes to increase purity. These include the use of activated charcoal, ion exchange resins, and microbial treatments to remove non-oligosaccharides from the fermentative broth . Techniques such as membrane systems, simulated moving bed chromatography, and ion-exchange chromatography are also employed .
Analyse Chemischer Reaktionen
Types of Reactions: Fructo-oligosaccharide DP12/GF11 primarily undergoes hydrolysis reactions due to its glycosidic bonds. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions: Hydrolysis of this compound can be catalyzed by acids or enzymes such as β-fructosidases. Oxidation reactions may involve reagents like hydrogen peroxide or periodate, while reduction reactions could use reducing agents like sodium borohydride.
Major Products Formed: Hydrolysis of this compound results in the formation of fructose and glucose units. Oxidation can lead to the formation of various oxidized sugars, while reduction typically yields reduced sugar alcohols.
Wissenschaftliche Forschungsanwendungen
Fructo-oligosaccharide DP12/GF11 has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies and as a model compound for studying glycosidic bond formation and cleavage.
Biology: Known for its prebiotic properties, it promotes the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. It is also used in studies related to gut microbiota and its impact on health.
Medicine: this compound is investigated for its potential to improve gut health, enhance immune function, and reduce the risk of gastrointestinal infections.
Wirkmechanismus
Fructo-oligosaccharide DP12/GF11 exerts its effects primarily through its prebiotic activity. It is not digested in the human small intestine but is fermented by beneficial gut bacteria in the colon. This fermentation process produces short-chain fatty acids, which have various health benefits, including improved gut health and enhanced immune function . The compound also modulates the expression of defense-related genes and the accumulation of secondary metabolites, particularly through the salicylic acid-mediated pathway .
Vergleich Mit ähnlichen Verbindungen
Fructo-oligosaccharide DP12/GF11 is unique due to its specific degree of polymerization and the presence of a single D-glucosyl unit at the non-reducing end. Similar compounds include other fructooligosaccharides with different degrees of polymerization, such as:
1-Kestose (GF2): Consists of two fructose units and one glucose unit.
Nystose (GF3): Composed of three fructose units and one glucose unit.
1F-Fructofuranosylnystose (GF4): Contains four fructose units and one glucose unit.
These compounds share similar prebiotic properties but differ in their degree of polymerization and specific applications.
Eigenschaften
Molekularformel |
C72H122O61 |
|---|---|
Molekulargewicht |
1963.7 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C72H122O61/c73-1-24-36(86)48(98)49(99)61(121-24)133-72(60(110)47(97)35(12-84)132-72)23-120-71(59(109)46(96)34(11-83)131-71)22-119-70(58(108)45(95)33(10-82)130-70)21-118-69(57(107)44(94)32(9-81)129-69)20-117-68(56(106)43(93)31(8-80)128-68)19-116-67(55(105)42(92)30(7-79)127-67)18-115-66(54(104)41(91)29(6-78)126-66)17-114-65(53(103)40(90)28(5-77)125-65)16-113-64(52(102)39(89)27(4-76)124-64)15-112-63(51(101)38(88)26(3-75)123-63)14-111-62(13-85)50(100)37(87)25(2-74)122-62/h24-61,73-110H,1-23H2/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48+,49-,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72+/m1/s1 |
InChI-Schlüssel |
FTSSQIKWUOOEGC-RULYVFMPSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane](/img/structure/B12431031.png)
![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)
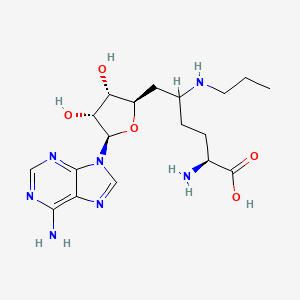
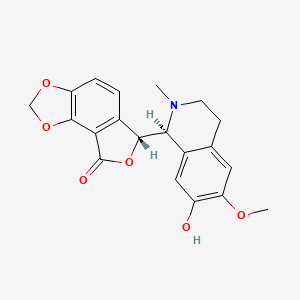
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B12431043.png)
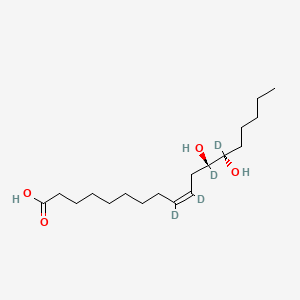
![3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12431068.png)
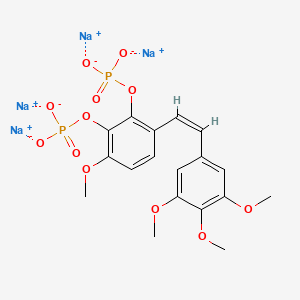
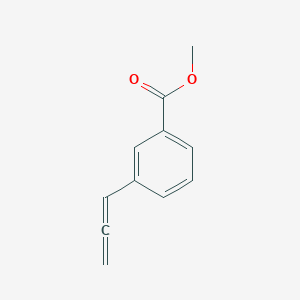
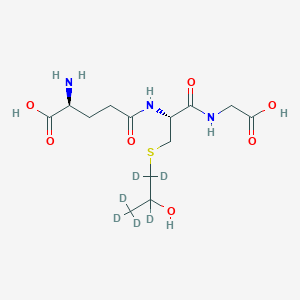
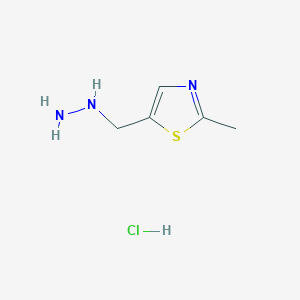
![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)

